(Phenylthio)propanone

Descripción

Contextualization within Organosulfur Chemistry

Organosulfur compounds, which are organic compounds containing sulfur, are pivotal in organic chemistry. britannica.com The presence of sulfur imparts unique chemical properties primarily due to its size, polarizability, and ability to exist in multiple oxidation states. acs.orgmasterorganicchemistry.com Thioethers (or sulfides), characterized by a C-S-C bond, are a fundamental class of organosulfur compounds. britannica.com Unlike their oxygen analogs (ethers), thioethers exhibit distinct reactivity; the sulfur atom is less basic but generally more nucleophilic than oxygen. masterorganicchemistry.com This enhanced nucleophilicity of the sulfur atom and the ability of sulfur to stabilize adjacent negative charges (carbanions) are cornerstone principles exploited in synthetic chemistry. acs.org

(Phenylthio)propanone is an α-keto sulfide (B99878), a specific type of thioether where the sulfur atom is attached to the carbon atom alpha (α) to a carbonyl group. This arrangement makes α-keto sulfides, including this compound, highly versatile building blocks in synthesis. acs.orgresearchgate.net The proximity of the thioether and ketone functionalities allows for a rich and diverse reactivity profile, enabling their use in the construction of complex molecular architectures and various heterocyclic systems. acs.org

Historical Perspectives on Thioether Ketones in Synthetic Methodologies

The synthesis of thioether ketones, particularly α-keto sulfides, has evolved significantly over the years, reflecting broader trends in the development of synthetic organic chemistry.

The classical and most established method for preparing α-keto sulfides involves the nucleophilic substitution (S_N2) reaction between an α-halo ketone and a thiolate salt. acs.org This approach, contingent on the availability of the corresponding regiodefined α-halo ketone, has long served as a primary route for accessing these compounds on a preparative scale. acs.org

Over time, more sophisticated methods emerged to provide better control and wider substrate scope. In the latter half of the 20th century, synthetic strategies utilizing organosulfur reagents as acyl anion equivalents gained prominence. For example, research demonstrated that bis(phenylthio)carbanions could react with aldehydes, and the resulting adducts could be treated with an acid to yield α-(phenylthio)ketones regiospecifically. rsc.org This method made these compounds readily available as specific enol equivalents. rsc.org Other approaches from this era involved the use of α-phenylthioalkylphosphine oxides, which also function as acyl anion equivalents to produce vinyl sulfides that can be hydrolyzed to ketones. rsc.org

More recent advancements have focused on developing more efficient and environmentally benign catalytic systems. These modern methods include:

Copper-catalyzed reactions: Copper-induced rearrangements of bis(phenylthio)methyl carbinols have been used to generate α-phenylthio ketones. orgsyn.org

Rhodium-catalyzed reactions: Transition-metal catalysis, for instance using rhodium complexes, has been employed for the organothiolation of ketones. mdpi.com

Photocatalysis: Visible-light-mediated photocatalytic reactions have been developed for the synthesis of α-keto thiol esters, which are direct precursors to α-keto sulfides. acs.org This green chemistry approach uses sustainable energy sources and green oxidants. acs.org

This progression from stoichiometric, often harsh, reactions to modern catalytic and photocatalytic systems illustrates the continuous drive in organic synthesis toward greater efficiency, selectivity, and sustainability in constructing molecules like this compound.

Scope and Significance of Academic Research on this compound

Academic research on this compound and related α-keto sulfides highlights their importance as versatile synthetic intermediates. The compound is not typically an end-product itself but rather a key building block for creating more complex molecules.

A significant area of research involves using this compound as a precursor for a variety of other functionalized compounds. It has been utilized as a starting material for the synthesis of molecules containing hydroxy and chloride groups. biosynth.com Furthermore, monosubstituted α-acyloxy β-keto sulfides, which can be derived from compounds like this compound, are valuable intermediates for synthesizing α-acyloxy- and α-amino-thioester derivatives. rsc.org

The structural motif of this compound is also found in molecules investigated for their biological activity. For instance, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. researchgate.netnih.gov In a related area, β-mercapto carbonyl derivatives, synthesized through the Thia-Michael reaction which produces a thioether ketone structure, have been explored for their potential as antimycobacterial agents. nih.govresearchgate.netaascit.org The fluorinated analog, 1,1,1-trifluoro-3-(phenylthio)propan-2-one, has been noted for its potential applications in medicinal chemistry, as trifluoromethyl groups are often incorporated to enhance the metabolic stability and potency of drug candidates. ontosight.ai

The reactivity of the α-keto sulfide unit is also a subject of study. α-Keto sulfides are known to be important building blocks in the synthesis of various heterocycles. acs.org They have also been employed in radical reactions, such as in reductive C-C coupling reactions, demonstrating their utility in modern synthetic transformations. acs.org The scope of research, therefore, spans from fundamental synthetic methodology and reaction discovery to applications in medicinal chemistry and materials science, where poly(thioether-ketone)s represent a class of high-performance polymers. acs.org

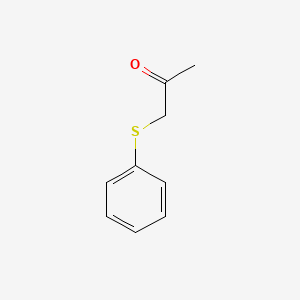

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylsulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREBEJBUPRGGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289455 | |

| Record name | (PHENYLTHIO)PROPANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-53-5 | |

| Record name | 5042-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (PHENYLTHIO)PROPANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5042-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenylthio Propanone and Analogues

Established Synthetic Pathways to (Phenylthio)propanone

Traditional methods for synthesizing this compound and its derivatives have been well-documented, primarily relying on direct bond-forming reactions between sulfur-based nucleophiles and ketone-based electrophiles.

One of the most direct and widely employed methods for the synthesis of this compound is the reaction between a thiolate and an α-haloketone. This pathway, a variant of the Williamson ether synthesis, involves the nucleophilic substitution of a halide on the carbon adjacent to the carbonyl group.

The typical procedure involves reacting thiophenol with an α-haloketone, such as chloroacetone (B47974) or bromoacetone. rsc.orgsigmaaldrich.com To facilitate the reaction, a base is used to deprotonate the thiol, forming the more nucleophilic thiophenoxide anion. Common bases for this transformation include sodium hydroxide (B78521) or potassium hydroxide. For instance, the synthesis of 1-[(4-chlorophenyl)thio]-2-propanone, an analogue of this compound, was achieved in 99% yield by stirring 4-chlorothiophenol (B41493) and chloroacetone with sodium hydroxide in water at room temperature. The reaction is generally efficient and proceeds under mild conditions.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Ref |

| 4-Chlorothiophenol | Chloroacetone | Sodium Hydroxide | Water | 1-[(4-Chlorophenyl)thio]-2-propanone | 99% | |

| Thiophenol | Chloroacetone | - | - | 1-(Phenylthio)propan-2-one | - | rsc.org |

| Thiophenol | 1-Bromo-2,3-epoxypropane | Triethylamine | Methanol | 1-Bromo-3-phenylthio-propan-2-ol* | - | prepchem.com |

Note: This product is a precursor that can be converted to a this compound derivative.

Beyond direct condensation, several other strategies for forming the critical carbon-sulfur bond in α-arylthio ketones have been established. These methods offer alternative routes that can provide enhanced control over regioselectivity or access to a broader range of structural analogues.

One important strategy is the conjugate addition, or sulfa-Michael addition, of a thiol to an α,β-unsaturated ketone. acs.orgijsdr.org In this approach, thiophenol can be added to a substrate like mesityl oxide to generate a β-thio-ketone. This method is fundamental for creating thioether linkages at the β-position relative to the carbonyl group. acs.org

A more specialized and regiospecific method involves the use of acyl anion equivalents. rsc.org For example, bis(phenylthio)carbanions can react with aldehydes, and the resulting adducts are subsequently treated with an acid, such as toluene-p-sulfonic acid, to yield α-(phenylthio)ketones. rsc.org This approach provides excellent control over the position of the phenylthio group. rsc.org Furthermore, transition-metal-free syntheses have been developed, such as the aryne-induced rsc.orgthieme-connect.com Stevens rearrangement of allylthioethers, which yields β-keto arylthioethers. acs.org

| Strategy Name | Key Reagents | Product Type | Key Feature | Ref |

| Sulfa-Michael Addition | Thiol, α,β-Unsaturated Ketone | β-Thio-ketone | Forms C-S bond at the β-carbon | acs.org |

| Acyl Anion Equivalent | Bis(phenylthio)carbanion, Aldehyde, Acid | α-(Phenylthio)ketone | Highly regiospecific synthesis | rsc.org |

| rsc.orgthieme-connect.com Stevens Rearrangement | Allylthioether, Aryne Precursor | β-Keto arylthioether | Transition-metal-free rearrangement | acs.org |

Thiol-Ketone Condensation Approaches

Novel and Emerging Synthetic Routes to this compound

Recent research has focused on developing more efficient, selective, and environmentally benign synthetic routes. This has led to the exploration of novel catalytic systems and the application of green chemistry principles.

Catalysis offers significant advantages in the synthesis of thioether ketones, including milder reaction conditions, higher yields, and the potential for asymmetric induction. A variety of catalytic systems have been explored for C-S bond formation.

A novel metal- and oxidant-free method involves the electrocatalytic coupling of α-substituted vinyl azides with thiols. thieme-connect.com Using tetrabutylammonium (B224687) iodide (TBAI) as both a redox catalyst and an electrolyte, this reaction proceeds at room temperature to produce α-phenylthio ketones. thieme-connect.com Organocatalysis has also been successfully applied; for instance, cinchona alkaloids have been used to catalyze the enantioselective sulfa-Michael addition of thiols to cyclic α,β-unsaturated ketones. acs.org

Ionic liquids have emerged as effective and recyclable catalysts. The synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives was achieved using 1-hexyl-3-methylimidazolium (B1224943) acetate (B1210297) {[hmim]OAc} as both the catalyst and reaction medium for the Michael addition of thiophenol to chalcone (B49325). cbijournal.com The ionic liquid was recovered and reused multiple times without significant loss of activity. cbijournal.com In another approach, large-pore zeolites like Na-X have been used as efficient, recyclable catalysts for synthesizing β-hydroxy sulfides, which are direct precursors to ketones, from thiophenol and cyclic carbonates in a solvent-free, one-pot reaction. tandfonline.com

| Catalytic System | Reaction Type | Catalyst Example | Key Advantages | Ref |

| Electrocatalysis | Radical Coupling | Tetrabutylammonium Iodide (TBAI) | Metal-free, oxidant-free, mild conditions | thieme-connect.com |

| Ionic Liquid | Michael Addition | [hmim]OAc | Recyclable catalyst and medium, efficient | cbijournal.com |

| Zeolite Catalysis | Nucleophilic Ring Opening | Na-X Zeolite | Recyclable, solvent-free, high yield for precursors | tandfonline.com |

| Organocatalysis | Michael Addition | Cinchona Alkaloids | Enantioselective C-S bond formation | acs.org |

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgresearchgate.net These principles are increasingly being applied to the synthesis of this compound and its analogues.

A key aspect of green synthesis is the use of environmentally benign solvents or the elimination of solvents altogether. researchgate.net The use of large-pore zeolites as catalysts allows for the solvent-free synthesis of β-hydroxy sulfide (B99878) precursors to this compound at elevated temperatures, with the catalyst being easily recovered and reused. tandfonline.com Similarly, certain ionic liquids can act as both the reaction medium and catalyst, reducing the need for volatile organic solvents. cbijournal.comfrontiersin.org The synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives in an ionic liquid is a prime example of this approach. cbijournal.comfrontiersin.org

The development of metal-free catalytic systems also aligns with green chemistry goals by avoiding potentially toxic and expensive heavy metals. The electrocatalytic synthesis of α-phenylthio ketones using TBAI is a notable metal-free protocol that operates under mild conditions. thieme-connect.com Another green technique is mechanochemistry, where reactions are induced by mechanical force (e.g., ball-milling), often without any solvent. A catalyst-free, one-pot, three-component mechanochemical synthesis of α,α-amino thioketones has been reported, demonstrating a highly efficient and green route to related sulfur-containing compounds. nih.gov

Reactivity and Reaction Mechanisms of Phenylthio Propanone

Electrophilic and Nucleophilic Reactivity at Carbonyl and Thioether Centers

The reactivity of (Phenylthio)propanone is largely defined by the distribution of electron density, which creates distinct electrophilic and nucleophilic sites.

Carbonyl Group: The carbon-oxygen double bond (C=O) is highly polarized due to the greater electronegativity of oxygen compared to carbon. youtube.comkhanacademy.org This polarization renders the carbonyl carbon atom electron-deficient and thus a primary electrophilic center . khanacademy.orgvaia.comlibretexts.org It is susceptible to attack by a wide range of nucleophiles. Conversely, the carbonyl oxygen atom possesses lone pairs of electrons and a partial negative charge, making it a nucleophilic center and a Brønsted base that can be protonated by acids. vaia.comlibretexts.org

Thioether Center: The sulfur atom of the phenylthio group is also a nucleophilic center . schrodinger.com Possessing lone pairs of electrons, the sulfur atom can attack electrophiles. For instance, the sulfur atom of a β-keto sulfide (B99878) can initiate a nucleophilic attack on the weak oxygen-oxygen bond of benzoyl peroxide. rsc.org This reactivity is fundamental to transformations involving the phenylthio moiety, such as Pummerer-type rearrangements. rsc.org

| Site in this compound | Character | Reason | Typical Reactions |

|---|---|---|---|

| Carbonyl Carbon | Electrophilic | Polarization of C=O bond (δ+) | Nucleophilic addition (e.g., alcohols, enolates) |

| Carbonyl Oxygen | Nucleophilic | Lone pairs and partial negative charge (δ-) | Protonation (acid catalysis) |

| Thioether Sulfur | Nucleophilic | Lone pairs of electrons | Attack on electrophiles (e.g., peroxides, alkyl halides) |

Alpha-Proton Acidity and Enolate Chemistry of this compound

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) in this compound are significantly more acidic than typical alkyl C-H bonds. libretexts.orgpressbooks.pub

The pKa value for the α-hydrogens of a typical ketone is in the range of 19-21, in stark contrast to the pKa of an alkane, which is around 50. libretexts.org This enhanced acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, known as an enolate, through resonance. pressbooks.pubuomosul.edu.iq The negative charge of the carbanion is delocalized onto the more electronegative oxygen atom, which makes the enolate more stable than an anion on a simple alkane. pressbooks.pub

The formation of the enolate is a critical step in many reactions of this compound. Enolates are potent nucleophiles, with the negative charge distributed over the α-carbon and the oxygen atom. wikipedia.orgmasterorganicchemistry.com They can react with a variety of electrophiles at the α-carbon, enabling the formation of new carbon-carbon bonds. This reactivity is central to reactions like aldol (B89426) condensations and α-alkylation. pitt.edu

Because this compound is an unsymmetrical ketone, deprotonation can, in principle, lead to two different regioisomeric enolates. The formation of the kinetic enolate (from deprotonation of the less-hindered methyl group) versus the thermodynamic enolate is controlled by the choice of base, solvent, and temperature. wikipedia.orgpitt.edu Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate. wikipedia.org

| Compound Type | Approximate pKa of α-Hydrogen | Reference |

|---|---|---|

| Aldehyde | 16-18 | libretexts.org |

| Ketone | 19-21 | libretexts.org |

| Ester | 23-25 | libretexts.org |

| Alkane | ~50 | libretexts.org |

Reaction Pathways Involving the Phenylthio Moiety in Transformations of this compound

The phenylthio group is not merely a spectator in all reactions of this compound; it can actively participate and direct the course of a transformation. A key example is the α-benzoyloxylation of β-keto sulfides. rsc.org

In a reaction between phenythio acetone (B3395972) and benzoyl peroxide, the nucleophilic sulfur atom attacks the peroxide bond to form a sulfonium (B1226848) salt intermediate. rsc.org This intermediate possesses highly acidic α-protons due to the inductive effect of both the positive sulfur center and the adjacent carbonyl group. Deprotonation by the benzoate (B1203000) anion leads to a sulfur-stabilized carbonium ion, which then undergoes a Pummerer-like rearrangement to yield the α-O-benzoyl substituted product with high selectivity. rsc.org This pathway highlights the direct involvement of the sulfur atom in facilitating the functionalization of the α-carbon.

Additionally, the phenylthio group can influence the electronic properties of the molecule, sometimes acting as an electron-withdrawing group, which can affect the oxidation potential and acidity of nearby protons. beilstein-journals.org In other contexts, such as photoredox catalysis, the sulfur moiety can be involved in radical processes, like the formation of a thiyl radical, to participate in cascade reactions. unica.it

Mechanistic Investigations of Key Transformations of this compound

Like other ketones, this compound can react with alcohols under acidic conditions to form acetals. wikipedia.orgmasterorganicchemistry.com Acetal (B89532) formation is a reversible equilibrium process that serves as a common method for protecting the carbonyl group during other synthetic steps. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds through several distinct steps: masterorganicchemistry.comyoutube.com

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack (Hemiacetal Formation): A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation results in the formation of a neutral hemiacetal intermediate. wikipedia.orgyoutube.com

Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). wikipedia.org

Elimination of Water: The departure of a water molecule generates a resonance-stabilized carbocation (an oxocarbenium ion). wikipedia.org

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.

Deprotonation: Final deprotonation yields the neutral acetal product and regenerates the acid catalyst. wikipedia.orgyoutube.com

To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture, for example, by using a Dean-Stark apparatus. wikipedia.org

The ketone functional group in this compound can be transformed into other functional groups through various interconversions. solubilityofthings.comimperial.ac.uk

Reduction to Alcohol: One of the most common transformations is the reduction of the carbonyl group to a secondary alcohol. This is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.comimperial.ac.uk The mechanism involves the nucleophilic transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate upon workup.

Conversion to α-Acyloxy Derivatives: As detailed in section 3.3, the propanone core can be converted to an α-acyloxy sulfide. This transformation not only modifies the ketone but also functionalizes the adjacent carbon atom in a single strategic operation. rsc.org These α-acyloxy β-keto sulfides are valuable synthetic intermediates, serving as precursors for α-hydroxy carboxylic acids, 1,2-diketones, and dicarboxylic acids. rsc.org

The following table summarizes the reaction of phenythio acetone with benzoyl peroxide, a key functional group interconversion. rsc.org

| Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| CH₂Cl₂ | Room Temp. | 24 | 65 |

| CH₃CN | Room Temp. | 24 | 60 |

| Toluene | Room Temp. | 24 | 75 |

| Ethanol | Room Temp. | 24 | 70 |

Applications of Phenylthio Propanone in Advanced Organic Synthesis

Building Block in Heterocyclic Synthesis

The structure of (Phenylthio)propanone makes it an adept precursor for the synthesis of various heterocyclic compounds. The presence of the ketone carbonyl and the alpha-thioether provides two reactive sites that can be exploited to construct ring systems containing nitrogen, sulfur, or other heteroatoms. These heterocyclic motifs are central to the structure of many pharmaceuticals and biologically active compounds.

Research has shown that derivatives of (phenylthio)acetic acid, which can be prepared from thiophenol, are effective starting materials for a range of heterocycles. ekb.egresearchgate.net For instance, these precursors can undergo cyclization reactions to form valuable scaffolds. One common strategy involves reacting a (phenylthio)acetyl derivative with reagents like thiosemicarbazide (B42300) to forge 1,2,4-triazole (B32235) rings. ekb.eg Another prominent example is the reaction with mercaptoacetic acid, which leads to the formation of thiazolidin-4-one rings. ekb.egresearchgate.net The synthesis of N-(2-(4-bromophenyl)-4-oxothiazolidin-3-yl)-2-(phenylthio)acetamide illustrates this principle, where the core thiazolidinone ring is constructed from a phenylthio-containing precursor. ekb.egresearchgate.net These reactions highlight a general pathway where the carbon backbone of this compound or its derivatives is incorporated into the final heterocyclic framework. The ability to form such systems is crucial, as heterocyclic peptides and other related structures are the focus of significant research due to their potential as antibiotics and other therapeutic agents. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Phenylthio Precursors This table is interactive. Click on the headers to sort.

| Precursor Type | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Phenylthioacetohydrazide | Bromobenzaldehyde, then Mercaptoacetic acid | Thiazolidin-4-one | ekb.eg |

| Ethyl 2-(phenylthio)acetate | Thiosemicarbazide | 1,2,4-Triazole-3-thiol | ekb.eg |

| 2-Phenylthioacetic acid | o-Phenylenediamine | 2-((Phenylthio)methyl)-1H-benzo[d]imidazole | researchgate.net |

Precursor for Complex Molecular Architectures

This compound is not limited to the synthesis of simple heterocycles; it also functions as a key intermediate in the assembly of complex molecular architectures. nih.govalibaba.com Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, are powerful tools for building molecular complexity efficiently, and sulfur-containing compounds are valuable in this context. nih.govcbijournal.com

A notable application is the thia-Michael addition reaction, a fundamental method for carbon-sulfur bond formation. cbijournal.com For example, the reaction of chalcones with thiophenol can produce 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives. cbijournal.com While this reaction uses thiophenol directly, the resulting structure is a more complex analog of this compound and serves as a scaffold for further modifications. These sulfur-containing ketones are recognized as valuable synthetic platforms for medicinal chemists. cbijournal.com The development of complex architectures is also advanced through methodologies like the "Click" reaction, a dependable tool for linking different molecular entities to achieve desired properties and create intricate structures. researchgate.net The incorporation of the phenylthio group can be a key step in building these larger, often biologically active, molecules. For instance, new derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been synthesized and evaluated as selective COX-2 inhibitors, demonstrating the role of this core structure in creating targeted therapeutic agents. bohrium.com

Role in Stereoselective Synthesis

A significant application of this compound and related structures is in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. The phenylthio group can play a crucial role in directing the stereochemical outcome of a reaction.

Aldol-type additions of phenylthio esters with aldehydes or ketones, promoted by reagents like titanium tetrachloride (TiCl₄), can proceed with high stereoselectivity. researchgate.net The phenylthio group influences the geometry of the intermediate titanium-enolate, leading to the preferential formation of one stereoisomer over another. researchgate.net This control is essential for synthesizing optically active compounds, which is critical in drug development as different enantiomers can have vastly different biological activities.

Furthermore, reductive cyclizations of α-(phenylthio)glycine derivatives have been used to prepare bicyclic proline analogues stereoselectively. d-nb.info The synthesis of substituted 2-(phenylthio)-1,3-butadienes has also been achieved with high regio- and stereoselectivity. acs.org In another example, the stereoselective synthesis of γ,δ-unsaturated ketones was accomplished using trans-2-phenylthiocyclobutyl ketones as starting materials. oup.com The addition of Grignard reagents to these ketones proceeds stereoselectively, and subsequent reactions yield the target unsaturated ketones with either (E) or (Z) geometry, depending on the specific reaction pathway. oup.com

Table 2: Examples of Stereoselective Reactions Involving Phenylthio Compounds This table is interactive. Click on the headers to sort.

| Reaction Type | Substrate | Reagent/Catalyst | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Aldol (B89426) Addition | Phenylthio Esters & Aldehydes | TiCl₄/Amine | β-Hydroxy Thioesters | High syn/anti selectivity | researchgate.net |

| Reductive Cyclization | α-(Phenylthio)glycine derivative | Bu₃SnH, AIBN | Bicyclic Proline Analogue | Stereoselective formation of fused rings | d-nb.info |

| Deprotonation-Alkylation | 3-(Phenylthio)-3-sulfolene | n-Butyllithium, Alkyl Halide | 5-Alkyl-3-(phenylthio)-3-sulfolene | Regio- and stereoselective alkylation | acs.org |

| Grignard Addition | trans-2-Phenylthiocyclobutyl ketone | Grignard Reagents (e.g., EtMgBr) | 1-Alkyl-2-phenylthiocyclobutanol | High diastereoselectivity | oup.com |

Introduction of Phenylthio Functionality in Target Molecules utilizing this compound

The use of this compound in synthesis is a direct and effective method for introducing the phenylthio (-SPh) functionality into a target molecule. Rather than acting as a reagent that transfers the phenylthio group while its own backbone is discarded, the compound is typically used as a building block where its entire carbon-sulfur framework is incorporated into the final product. The phenylthio group is known to be a valuable functional group in medicinal chemistry and materials science. cbijournal.com

The thia-Michael addition reaction is a prime example of this strategy. cbijournal.com The conjugate addition of a thiol to an α,β-unsaturated carbonyl compound creates a new carbon-sulfur bond and integrates the phenylthio group into the carbon skeleton. cbijournal.com The synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives from chalcones and thiophenol exemplifies the creation of a β-thioketone, embedding the phenylthio moiety three carbons away from the carbonyl group. cbijournal.com This strategic introduction of the sulfur moiety is useful because it can serve as a handle for further transformations or act as a temporary protecting group for the carbon-carbon double bond of the original enone. cbijournal.com The phenylthio group can often be eliminated later to regenerate the double bond if needed. cbijournal.com Therefore, using this compound or building analogous structures is a key tactic for embedding the phenylthio functional group into complex molecular targets. cbijournal.comsigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization in Phenylthio Propanone Research

Elucidation of Molecular Structure by High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of (Phenylthio)propanone. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Analysis: In the proton NMR spectrum of 1-(Phenylsulfanyl)propan-2-one, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the methyl (-CH₃) protons are observed. mdpi.com The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.1-7.3 ppm). mdpi.com A singlet at approximately 3.60 ppm is assigned to the two protons of the methylene group adjacent to the sulfur atom and the carbonyl group. mdpi.com The three protons of the terminal methyl group appear as a sharp singlet further upfield, at around 2.21 ppm. mdpi.com The integration of these signals confirms the ratio of protons in the molecule. High-resolution instruments allow for precise determination of chemical shifts and can reveal subtle coupling interactions if present. studymind.co.uk

¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, the most downfield signal, appearing around δ 203.5 ppm, is characteristic of the carbonyl carbon (C=O). mdpi.com The carbons of the phenyl ring produce several signals in the aromatic region (δ 126-135 ppm). mdpi.com The methylene carbon (-CH₂-) signal is found at approximately δ 44.7 ppm, and the methyl carbon (-CH₃) signal appears at a more upfield position, around δ 28.0 ppm. mdpi.comdocbrown.info

| ¹H NMR Data (500 MHz, CDCl₃) | ¹³C NMR Data (125 MHz, CDCl₃) | |||

|---|---|---|---|---|

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Chemical Shift (δ ppm) | Assignment |

| 7.30–7.12 | m | 5H, Phenyl | 203.5 | C=O |

| 3.60 | s | 2H, -S-CH₂- | 134.6 | Ar-C (ipso) |

| 2.21 | s | 3H, -CH₃ | 129.5 | Ar-C |

| 126.9 | Ar-C | |||

| 44.7 | -S-CH₂- | |||

| 28.0 | -CH₃ |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which aids in structural confirmation. The compound has a molecular formula of C₉H₁₀OS and a molecular weight of approximately 166.24 g/mol . cookechem.com

Under electron impact (EI) ionization, the molecule loses an electron to form the molecular ion ([M]⁺•), which can then undergo various fragmentation processes. docbrown.info The analysis of these fragments provides a structural fingerprint. Common fragmentation pathways for ketones involve the cleavage of bonds adjacent to the carbonyl group (α-cleavage). libretexts.org For this compound, this can lead to the formation of the highly stable acylium ion, [CH₃CO]⁺, with a mass-to-charge ratio (m/z) of 43. docbrown.info Another significant fragmentation involves cleavage of the C-S bond, which can produce fragments such as the thiophenyl cation [C₆H₅S]⁺ (m/z 109) or the [C₆H₅SCH₂]⁺ fragment (m/z 123). cdnsciencepub.com High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition with high accuracy. rsc.org

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 166 | Molecular Ion | [C₉H₁₀OS]⁺• |

| 123 | Thiophenylmethyl cation | [C₇H₇S]⁺ |

| 109 | Thiophenyl cation | [C₆H₅S]⁺ |

| 43 | Acylium ion (Base Peak) | [C₂H₃O]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands that confirm its structure. docbrown.info A very strong and sharp absorption peak is observed in the range of 1705-1725 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of a ketone. mdpi.comsavemyexams.com The presence of the aromatic phenyl group is confirmed by C=C stretching vibrations within the ring, which typically appear in the 1400-1600 cm⁻¹ region, with a specific band noted at 1479 cm⁻¹. mdpi.comlibretexts.org Additionally, C-H stretching vibrations from both the aromatic ring and the aliphatic parts of the molecule are observed above and below 3000 cm⁻¹, respectively. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. renishaw.com While specific Raman data for this compound is not widely published, the expected spectrum would feature a strong band for the symmetric C=O stretch. Aromatic ring vibrations, particularly the "ring-breathing" mode, are typically strong and sharp in Raman spectra. spectroscopyonline.com The C-S bond stretch would also be observable, usually in the 600-800 cm⁻¹ range. Since Raman scattering intensity depends on the change in polarizability during a vibration, non-polar bonds and symmetric vibrations often give stronger signals in Raman than in IR spectroscopy. plus.ac.at

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1708 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1479 | Medium | C=C Stretch (Aromatic) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Both gas and liquid chromatography are routinely utilized.

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile compounds like this compound. In research focused on the bioreduction of related compounds, GC was used to monitor reaction conversion. mdpi.com A typical setup might involve a capillary column, such as a cyclodextrin-based chiral column (e.g., Hydrodex β-6TBDM) if enantiomeric separation is desired, with hydrogen or helium as the carrier gas and a flame ionization detector (FID). mdpi.com The retention time under specific conditions (e.g., temperature program, carrier gas flow rate) is a characteristic property used for identification. mdpi.com

Liquid Chromatography (LC): For purification, column chromatography over a solid stationary phase like silica (B1680970) gel is a standard method. mdpi.com A solvent system, or eluent, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to pass the compound through the column, separating it from impurities based on differential partitioning between the stationary and mobile phases. mdpi.com High-Performance Liquid Chromatography (HPLC) offers higher resolution and faster analysis times for purity assessment. oup.com A normal-phase column (e.g., silica) or a reverse-phase column (e.g., C18) can be used depending on the specific analytical requirements. oup.com

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Hydrodex β-6TBDM capillary column mdpi.com | Hydrogen (Carrier Gas) mdpi.com | Purity assessment, Reaction monitoring mdpi.com |

| Column Chromatography | Silica Gel mdpi.com | Hexane/Ethyl Acetate mdpi.com | Purification mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Silica (e.g., Finepak SIL) oup.com | Hexane/Isopropanol (example) | Purity assessment, Separation |

Computational and Theoretical Investigations of Phenylthio Propanone

Electronic Structure and Bonding Analysis

The electronic structure of (Phenylthio)propanone is characterized by the interplay between the phenyl ring, the sulfur atom, and the carbonyl group. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating this structure.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalization effects. uni-muenchen.denih.gov For this compound, NBO analysis reveals the nature of the key chemical bonds. The C-S bond, for instance, is a single covalent bond with some degree of polarization towards the more electronegative sulfur atom. The carbonyl group (C=O) exhibits a strong double bond, composed of a sigma (σ) and a pi (π) bond, with significant electron density localized on the oxygen atom. uni-muenchen.dewisc.edu

DFT calculations can provide optimized geometries, including bond lengths and angles. While a specific, published computational study for this compound is not available, data from related α-thio ketones and computational databases allow for the generation of a representative table of its structural parameters. nih.govsemanticscholar.org

| Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |

|---|---|---|---|

| C=O | 1.215 | C-C(O)-C | 116.5 |

| C-S | 1.810 | C-S-C(phenyl) | 103.0 |

| C(sp³)-C(sp²) | 1.518 | S-C-C(O) | 110.2 |

| C(phenyl)-S | 1.770 | H-C-H | 109.5 |

This table presents theoretically predicted data based on DFT calculations for analogous structures.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around several single bonds, primarily the C(phenyl)-S bond and the S-C(H₂) bond. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers that separate them. libretexts.org

Computational methods for conformational analysis typically involve a systematic or random search of the potential energy surface. uni-muenchen.deconflex.net For each potential conformer, the geometry is optimized, and its energy is calculated. A study on the closely related 1-phenyl-2-propanone using ab initio calculations revealed that the most stable conformations are stabilized by weak C-H···π interactions. nih.gov For this compound, the orientation of the phenylthio group relative to the propanone moiety is critical. The key dihedral angles determining the conformation are C(phenyl)-S-C-C(O) and S-C-C(O)-C(H₃). Rotational barriers for similar compounds have been computationally estimated, providing insight into the energy required for interconversion between conformers. escholarship.orgnist.govunige.it

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.netfigshare.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, vibrational motions, and interactions with a solvent environment at a physiological temperature. acs.org While specific MD studies on this compound are not prevalent in the literature, such simulations would reveal the preferred conformations in solution and the timescales of conformational transitions.

| Conformer | Key Dihedral Angle (C(phenyl)-S-C-C(O)) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 (Global Minimum) | Phenyl and carbonyl groups are oriented away from each other. |

| Gauche | ~60° | 1.5 - 2.5 | Phenyl and carbonyl groups are in a staggered arrangement. |

| Eclipsed (Transition State) | ~0° | 4.0 - 6.0 | Phenyl and carbonyl groups are aligned, representing a rotational barrier. |

This table presents predicted data for major conformers and their estimated relative energies based on computational studies of analogous molecules. nih.gov

Reaction Mechanism Predictions via Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for predicting and understanding the mechanisms of chemical reactions. nih.govrsc.org By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, crucially, transition states. researchgate.netresearchgate.netchemrxiv.org Transition state theory utilizes the properties of the calculated transition state to estimate the rate of a reaction. libretexts.orgwizeprep.comnumberanalytics.com

For this compound, several reactions are of interest, including enolization, which is the first step in many reactions of ketones. Computational studies on the keto-enol tautomerism of similar compounds show that the keto form is generally more stable. mdpi.com DFT calculations can model the proton transfer involved in enolization, locate the corresponding transition state, and calculate the activation energy, providing a quantitative measure of the reaction's feasibility.

Another important class of reactions involves the sulfur atom, such as oxidation to the corresponding sulfoxide (B87167) or sulfone. Theoretical studies on the oxidation of thioketones and sulfides can elucidate the electronic changes and energy profiles for these transformations. acs.org Furthermore, the reactivity of the α-carbon in nucleophilic substitution or the carbonyl carbon in nucleophilic addition can be investigated. rsc.orgnih.gov Computational models can predict the preferred sites of attack and the stereochemical outcomes of such reactions. researchgate.net

| Reaction Type | Plausible Mechanism Step | Calculated Activation Energy (kcal/mol) - Typical Range |

|---|---|---|

| Enolization (Acid-Catalyzed) | Protonation of carbonyl oxygen | 15 - 25 |

| Enolization (Base-Catalyzed) | Deprotonation of α-carbon | 10 - 20 |

| Nucleophilic Addition to C=O | Attack of a nucleophile on the carbonyl carbon | 5 - 15 |

| Oxidation at Sulfur | Attack of an oxidant (e.g., H₂O₂) on the sulfur atom | 12 - 22 |

This table provides estimated activation energies for plausible reaction types based on published computational studies of similar ketones and sulfides. mdpi.comrsc.org

Spectroscopic Property Predictions and Validation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. faccts.de This approach calculates the magnetic shielding tensors for each nucleus in the molecule. acs.org The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov For this compound, these calculations can predict the chemical shifts for the distinct protons and carbons, including the aromatic protons, the methylene (B1212753) protons adjacent to the sulfur, and the methyl protons.

Infrared Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. libretexts.org These calculations are typically performed within the harmonic approximation. The resulting predicted spectrum shows absorption bands corresponding to the stretching and bending modes of the various functional groups. savemyexams.com For this compound, key predicted vibrations would include the strong C=O stretch, C-S stretching and bending modes, and various C-H and phenyl ring vibrations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 205.1 |

| -CH₂-S- | 3.75 | 46.2 |

| -CH₃ | 2.20 | 26.8 |

| Phenyl C-S | - | 135.0 |

| Phenyl C (ortho) | 7.40 | 130.5 |

| Phenyl C (meta) | 7.30 | 129.2 |

| Phenyl C (para) | 7.25 | 127.5 |

This table presents predicted NMR chemical shifts based on GIAO-DFT calculations of analogous structures and established chemical shift correlations. figshare.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | 1725 - 1705 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |

| C-S Stretch | 710 - 570 | Weak-Medium |

This table provides predicted IR absorption frequencies based on computational studies and experimental data for compounds with similar functional groups. libretexts.orgsavemyexams.com

Role of Phenylthio Propanone in Precursor Chemistry for Biologically Active Compounds

Intermediate in the Synthesis of Enzyme Inhibitors

The (phenylthio)propanone scaffold is a key structural motif in the development of various enzyme inhibitors. Its chemical nature allows it to be readily modified, leading to compounds that can interact with the active sites of different enzymes. Researchers have successfully utilized this scaffold to create inhibitors for enzymes such as cyclooxygenase (COX) and amine oxidases.

This compound derivatives serve as important intermediates in the synthesis of enzyme inhibitors, including those targeting amine oxidases. Amine oxidases, such as semicarbazide-sensitive amine oxidase (SSAO), are involved in various physiological and pathological processes, making them attractive targets for drug development. nih.govgoogle.com The propanone moiety can be chemically modified, for instance, through reductive amination, to produce corresponding propylamine (B44156) structures which have shown affinity for amine oxidases. nih.gov

For example, the synthesis of 4-methyl-thio-phenyl-propylamine demonstrated high affinity for the SSAO family of enzymes and an ability to discriminate between different amine oxidases. nih.gov While not a direct derivative of this compound itself, this highlights the utility of the core phenyl-thio-propane structure in designing amine oxidase inhibitors. Further research has focused on developing specific inhibitors for SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), to treat inflammatory diseases, among other conditions. google.com

Beyond amine oxidases, derivatives like 3-(phenylthio)-1,1,1-trifluoro-2-propanone have been studied as inhibitors of other esterolytic enzymes, such as lipase. scispace.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided significant insights into how different structural modifications influence their biological activity.

In the context of developing selective COX-2 inhibitors, a series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives were synthesized and evaluated. bohrium.com The key findings from these studies indicated that:

The presence of a methylsulfonyl (SO2Me) pharmacophore on one of the phenyl rings was critical for potent and selective COX-2 inhibition. This group is believed to fit into a specific pocket in the COX-2 active site. bohrium.com

Substitutions on the second phenyl ring significantly impacted activity. For instance, compounds with 3,4-dimethoxy or 4-fluoro substitutions on this ring were among the most potent COX-2 inhibitors. bohrium.com

The compound 3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one exhibited the highest selectivity index for COX-2 over COX-1. bohrium.com

These findings are summarized in the table below:

| Compound | Substitution (R) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 4a | H | 0.07 | 49.3 | 704.3 |

| 4g | 3,4-di-OCH3 | 0.07 | >50 | >714 |

| 4h | 4-F | 0.08 | 48.6 | 607.5 |

| Data sourced from research on β-aryl-β-mercapto ketones as selective COX-2 inhibitors. bohrium.com |

In a different study focusing on cytotoxic agents, SAR analysis of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives revealed that the addition of a tertiary amine basic side chain, similar to that found in Tamoxifen, improved the cytotoxic effects against breast cancer cells. researchgate.net This suggests that incorporating such groups enhances the molecule's ability to interact with its biological target.

Derivatization for Amine Oxidase Inhibitors

Scaffold for Pharmacologically Relevant Molecules

A "scaffold" in medicinal chemistry refers to a core chemical structure that can be systematically decorated with various functional groups to create a library of compounds with diverse pharmacological activities. rsc.org The this compound core is an excellent example of such a scaffold. Its β-aryl-β-mercapto ketone framework has been exploited to develop molecules with a range of biological effects, most notably as cytotoxic agents against cancer cells. researchgate.netnih.gov

Researchers have synthesized new compounds based on this scaffold that possess piperidinylethoxy or morpholinylethoxy groups. nih.gov These derivatives were evaluated for their cytotoxic effects, with several compounds showing high activity against the MCF-7 human breast cancer cell line, in some cases exceeding the potency of the reference drug, Tamoxifen. researchgate.net The versatility of the scaffold allows for the introduction of different amine-containing side chains, which can significantly modulate the biological activity of the final compound. researchgate.net This adaptability makes the this compound backbone a privileged structure for generating new leads in drug discovery. ulisboa.pt

Strategies for Medicinal Chemistry Applications

The primary synthetic strategy for creating libraries of compounds from the this compound scaffold involves a Michael addition reaction. Typically, this begins with the synthesis of chalcones (α,β-unsaturated ketones), which are then reacted with a thiol, such as thiophenol. researchgate.net This reaction efficiently creates the characteristic β-aryl-β-mercapto ketone structure of the scaffold.

Further diversification is achieved by:

Varying the initial ketone and aldehyde used to make the chalcone (B49325) precursor. This allows for different substituents on the two phenyl rings of the final scaffold.

Introducing functionalized side chains. A common strategy is to include basic side chains, such as morpholinoethoxy or piperidinoethoxy groups, which are known to be present in other pharmacologically active agents like Tamoxifen. researchgate.netnih.gov These are typically added to one of the phenyl rings of the chalcone before the Michael addition step.

These synthetic strategies provide a robust platform for generating a wide array of derivatives. The resulting compounds can then be screened for various biological activities, facilitating the discovery of new therapeutic agents for conditions ranging from cancer to inflammatory diseases. bohrium.comnih.gov

Future Research Directions and Unexplored Potential of Phenylthio Propanone

Catalyst Development for Enhanced Reactivity and Selectivity in (Phenylthio)propanone Transformations

The synthesis of this compound derivatives, often via the thia-Michael addition of thiophenol to chalcones, is a key area where catalytic innovation can drive significant progress. While various catalysts have been employed, future research will likely focus on developing more efficient, selective, and reusable systems.

Current research has utilized a range of catalysts, including Lewis acids, bases, and silica-supported catalysts cbijournal.com. Asymmetric catalysis, in particular, stands out as a major frontier. The use of chiral organocatalysts, such as the cinchona alkaloid derivative cinchonine, has been shown to facilitate the enantioselective synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives nih.gov. Similarly, proline-based organocatalysts are being explored for asymmetric aldol (B89426) reactions to produce related structures researchgate.netnih.gov. The development of novel chiral Lewis acid catalysts, like chiral oxazaborolidinium ions (COBIs), also presents a promising avenue for achieving high enantioselectivity in carbonyl additions and other transformations sigmaaldrich.com.

Future efforts will likely target the design of bespoke catalysts that offer superior control over stereochemistry (enantio- and diastereoselectivity) and regioselectivity. This includes the development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, potentially leading to enhanced reaction rates and selectivities under milder conditions frontiersin.org. Biocatalysis, using enzymes to perform these transformations, is another largely untapped area that could offer unparalleled selectivity and sustainability umich.edunih.govmdpi.com.

Table 1: Catalysts in this compound Derivative Synthesis

| Catalyst | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| [hmim]OAc (Ionic Liquid) | Thia-Michael Addition | Acts as both an effective reaction medium and a recyclable catalyst for the synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives. Reused four times without significant loss of activity. | cbijournal.comnih.gov |

| Cinchonine | Asymmetric Thia-Michael Addition | Used as an organocatalyst (1.5% mol) in chloroform (B151607) for the synthesis of chiral β-aryl-β-mercapto ketones, leading to new cytotoxic agents. | nih.govresearchgate.net |

| L-proline | Asymmetric Aldol Addition | Catalyzes the direct asymmetric aldol addition of acetone (B3395972) to α-ketoesters, producing optically active α-hydroxyesters with enantioselectivities up to 81% e.e. | researchgate.net |

| Proline Sulfonamides | Aldol Reaction | Catalyst 30 (a phenyl sulfonamide) has been used to facilitate aldol reactions with trifluoromethyl ketones and to synthesize phenylthio-aldol adducts. | nih.gov |

| Palladium Nanoparticles | Transfer Hydrogenation | Amphiphilic resin-dispersed palladium nanoparticles catalyze the transfer hydrogenation of aldehydes and ketones in an aqueous medium. | ims.ac.jp |

Exploration of Novel Synthetic Applications for this compound

Beyond their established role as intermediates, this compound scaffolds are ripe for exploration in novel synthetic applications. Their inherent functionality—a ketone, a thioether, and an activated methylene (B1212753) group—makes them versatile synthons for constructing complex molecular architectures.

Future research could focus on leveraging the this compound core in cascade or multicomponent reactions to rapidly build molecular complexity. For instance, the thioether group can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group or participate in rearrangements, such as the Evans-Mislow rearrangement, opening pathways to different classes of compounds researchgate.net. The development of α-(phenylthio)aldehydes from related structures provides an aldehyde equivalent for further synthetic transformations researchgate.net.

There is significant potential in using this compound derivatives as precursors for heterocyclic compounds. For example, derivatives can be used to synthesize thiazoles, which are important scaffolds in many pharmaceutical agents smolecule.com. Further exploration could lead to the synthesis of other sulfur- and nitrogen-containing heterocycles, a class of compounds with broad biological relevance rjptonline.orgresearchgate.net. The use of these compounds in the enantioselective synthesis of complex natural products or their analogues, as demonstrated by the formal synthesis of (−)-codeine using a sulfa-Michael addition strategy, highlights the untapped potential in total synthesis researchgate.net.

Investigation into Broader Biological Relevance of this compound Derivatives

The biological activity of this compound derivatives is a promising and rapidly developing field of research. Initial studies have primarily focused on their potential as anticancer agents, but the structural similarity to other bioactive molecules suggests a much broader biological relevance.

Recent studies have demonstrated that certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives exhibit significant cytotoxic effects against human breast cancer cell lines (MCF-7), in some cases surpassing the activity of the reference drug Tamoxifen. nih.govresearchgate.net The addition of a tertiary amine side chain, a pharmacophore found in Selective Estrogen Receptor Modulators (SERMs), was shown to enhance this cytotoxic activity nih.gov. Furthermore, some of these compounds displayed low toxicity toward normal cells, indicating a favorable therapeutic window researchgate.net.

Beyond oncology, derivatives have shown potential as antibacterial agents, with activity reported against Pseudomonas aeruginosa and Mycobacterium tuberculosis cbijournal.com. The general class of phenylpropanoids, to which these compounds belong, is known for a wide array of biological effects, including antimicrobial, antioxidant, and anti-inflammatory activities, suggesting that this compound derivatives could be a rich source of new therapeutic agents nih.gov. Future investigations should expand to screen these compounds against a wider range of cancer cell types, bacterial and fungal strains, and viral targets. Mechanistic studies to understand how these compounds exert their biological effects, including their binding interactions with cellular targets, are also crucial next steps. nih.gov

Table 2: Biological Activity of this compound Derivatives

| Derivative Class | Biological Activity | Target/Assay | Key Findings | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-3-(phenylthio)propan-1-ones with tertiary amine side chains | Cytotoxic (Anticancer) | MCF-7 human breast cancer cells (MTT assay) | Several derivatives showed high cytotoxic activity, some exceeding that of the reference drug Tamoxifen, with low toxicity in normal cells. | nih.govresearchgate.net |

| 1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives | Antibacterial, Anti-tubercular | P. aeruginosa, M. tuberculosis (Disk diffusion assay) | Synthesized compounds were evaluated for their antibacterial potential. | cbijournal.com |

| 1-(3-bromophenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one | Potential Anticancer, Anti-inflammatory, Antimicrobial | Structural analysis | Compounds with similar structures have been explored for various biological activities. | ontosight.ai |

| Indole (B1671886) derivatives with (phenylthio)methyl groups | Antiviral | Influenza virus | The drug Arbidol, an indole derivative, contains a (phenylthio)methyl group and exhibits excellent antiviral properties. | rjptonline.org |

Sustainable Synthesis and Applications of this compound

The principles of green chemistry are increasingly integral to modern chemical synthesis, and the production of this compound and its derivatives is no exception. chemijournal.com Future research will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methodologies. longdom.orgresearchgate.net

A key area of development is the use of greener catalysts and reaction media. acs.org The application of reusable ionic liquids, such as [hmim]OAc, for the thia-Michael addition not only serves as an effective catalyst but also minimizes waste, as the ionic liquid can be recovered and reused multiple times. cbijournal.comnih.gov The use of water as a solvent is another highly desirable green approach that is being explored for various organic transformations. acs.org Research into solvent-free reaction conditions, either through grinding or microwave irradiation, also aligns with green chemistry principles by reducing or eliminating the use of volatile organic solvents. nih.govsmolecule.comchemijournal.com

Improving atom economy is another central tenet of sustainable synthesis. longdom.org Designing reactions that maximize the incorporation of all starting materials into the final product minimizes by-product formation. Photochemical methods, which use light to drive reactions, can eliminate the need for stoichiometric reagents or harsh catalysts, further enhancing the sustainability of the process. smolecule.com As the chemical industry moves towards greater sustainability, the integration of these green principles into the synthesis and application of this compound will be essential for its long-term viability and impact.

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing (Phenylthio)propanone in laboratory settings?

- Methodological Answer : Synthesis should prioritize reaction conditions (e.g., solvent choice, temperature, catalyst selection) and purity control. For example, acid-catalyzed reactions require precise pH monitoring to avoid side products. Post-synthesis, purification via fractional distillation or column chromatography is critical, followed by characterization using NMR, IR, and mass spectrometry to confirm structure and purity .

Q. How can researchers design a robust experimental protocol for characterizing this compound?

- Methodological Answer : Follow the Beilstein Journal guidelines:

- Document all synthesis steps, including reagent quantities and reaction times.

- Include spectral data (e.g., H/C NMR, FTIR) in the main text for novel compounds.

- Use supporting information for extensive datasets (e.g., kinetic curves, chromatograms).

- Cross-reference known compounds with existing literature to validate identity .

Q. What frameworks are suitable for formulating research questions about this compound’s reactivity?

- Methodological Answer : Apply the PICOT framework:

- P opulation: Reaction system (e.g., propanone, iodine, acid catalyst).

- I ntervention: Variable (e.g., temperature, acid concentration).

- C omparison: Baseline conditions (e.g., room temperature vs. elevated).

- O utcome: Measured rate constant or product yield.

- T ime: Reaction duration (e.g., initial rate analysis).

This structure ensures clarity and testability .

Advanced Research Questions

Q. How can contradictions in kinetic data from the iodination of this compound under varying acidic conditions be resolved?

- Methodological Answer :

- Step 1 : Replicate experiments to confirm reproducibility.

- Step 2 : Apply error propagation analysis to identify outliers (e.g., using standard deviation or confidence intervals).

- Step 3 : Use Arrhenius plots to assess temperature dependence and validate rate law assumptions.

- Step 4 : Cross-check with alternative methods (e.g., stopped-flow spectroscopy for rapid kinetics).

Contradictions often arise from unaccounted variables like trace impurities or inconsistent sampling; rigorous sub-sampling protocols (e.g., incremental material homogenization) mitigate this .

Q. What strategies optimize the design of multi-variable experiments studying this compound’s reaction pathways?

- Methodological Answer :

- Use factorial design to test interactions between variables (e.g., pH, solvent polarity, catalyst loading).

- Prioritize variables using sensitivity analysis (e.g., Monte Carlo simulations).

- Validate findings with computational chemistry tools (e.g., DFT calculations for transition-state modeling).

- Document all deviations from protocols to enable retrospective error analysis .

Q. How should researchers address challenges in replicating literature-reported yields for this compound derivatives?

- Methodological Answer :

- Critical Analysis : Compare reported methods with your lab’s capabilities (e.g., equipment precision, reagent purity).

- Troubleshooting :

- Verify stoichiometry and reaction scale effects.

- Test alternative purification techniques (e.g., recrystallization vs. chromatography).

- Use high-resolution mass spectrometry to detect trace byproducts.

- Ethical Reporting : Publish null results to contribute to collective troubleshooting efforts .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing kinetic data from this compound reactions?

- Methodological Answer :

- Linear Regression : Fit rate laws (e.g., zero-, first-, or second-order kinetics).

- ANOVA : Compare means across experimental groups (e.g., different catalysts).

- Error Propagation : Calculate uncertainty in derived parameters (e.g., activation energy).

- Software Tools : Use OriginLab or Python’s SciPy for advanced curve fitting .

Q. How can researchers ensure the validity of spectroscopic data for this compound?

- Methodological Answer :

- Calibration : Regularly calibrate instruments using certified standards.

- Peak Assignment : Cross-validate NMR/IR peaks with computational predictions (e.g., ChemDraw simulations).

- Reproducibility : Repeat measurements under identical conditions.

- Peer Review : Share raw data files (e.g., JCAMP-DX formats) for independent verification .

Ethical & Reporting Standards

Q. What are the best practices for documenting this compound research in publications?

- Methodological Answer :

- Transparency : Disclose all modifications to published protocols.

- Data Availability : Deposit spectral and kinetic datasets in repositories like Zenodo.

- Citation Ethics : Attribute prior work accurately; avoid "citation stuffing."

- Conflict of Interest : Declare funding sources or equipment donations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.